Phenyl-D5-acetylene

Description

Significance of Isotopic Labeling in Mechanistic Elucidation within Organic and Physical Chemistry

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. numberanalytics.com By replacing an atom with its isotope, which has a different mass, researchers can monitor the transformation of molecules and unravel complex reaction pathways. fiveable.meias.ac.in The use of stable isotopes like deuterium (B1214612) (²H) is particularly advantageous as they are non-radioactive and can be detected using techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. fiveable.memetwarebio.com

The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequencies of their respective chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This disparity gives rise to the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-H bond will proceed at a different rate than the same reaction with a C-D bond. By measuring the KIE, chemists can gain crucial information about the rate-determining step of a reaction and the nature of the transition state. ias.ac.in This makes isotopic labeling an indispensable tool for elucidating reaction mechanisms in both organic and physical chemistry. fiveable.meslideshare.net

Overview of Phenyl-D5-acetylene as a Strategic Deuterated Probe in Chemical Dynamics

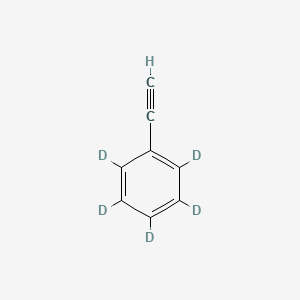

This compound, with the chemical formula C8HD5, is a deuterated derivative of phenylacetylene (B144264) where the five hydrogen atoms on the phenyl ring are replaced by deuterium atoms. vulcanchem.com This specific labeling pattern makes it an exceptional tool for investigating various aspects of chemical dynamics. The presence of the five deuterium atoms on the aromatic ring provides a distinct isotopic signature that allows for precise tracking in complex chemical environments. vulcanchem.com

The study of chemical dynamics involves understanding the detailed atomic and molecular motions that occur during a chemical reaction. This compound serves as a valuable probe in such studies. For instance, in photodissociation dynamics, the different masses of hydrogen and deuterium can influence the rates and pathways of bond cleavage upon excitation with light. Experiments with deuterated acetylene (B1199291) have been shown to be of great help in assigning the dynamics of the system. worldscientific.com Furthermore, in reactions involving acetylene and its isotopomers, the use of deuterated variants helps in understanding the effects of symmetry on reaction intermediates and the branching ratios of different reaction pathways. nih.gov

The unique spectroscopic properties of this compound, particularly in NMR and infrared spectroscopy, also contribute to its utility as a research compound. vulcanchem.com These properties allow for detailed characterization and monitoring of the compound and its transformations in various chemical and physical processes.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C8HD5 vulcanchem.com |

| Molecular Weight | 107.16 g/mol vulcanchem.comnih.gov |

| CAS Number | 25837-46-1 vulcanchem.com |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-ethynylbenzene nih.gov |

| Synonyms | 1-Ethynylbenzene-2,3,4,5,6-d5 vulcanchem.com |

The strategic design of this compound, with its specific isotopic labeling, makes it a powerful and versatile tool for researchers seeking to unravel the fundamental principles governing chemical reactions and molecular dynamics.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for Deuterated Arylacetylenes

Advanced Strategies for Deuterium (B1214612) Incorporation into Arylacetylene Frameworks

The introduction of deuterium into an arylacetylene can be achieved through various strategic approaches. These methods can be broadly categorized into direct deuterium exchange on a pre-formed molecule or the construction of the target molecule from deuterated precursors.

Deuterium Exchange and Directed Deuteration Approaches

Direct hydrogen-deuterium exchange (HDE) represents an atom-economical method for synthesizing deuterated compounds by replacing protium (B1232500) (¹H) with deuterium (²H or D). thieme-connect.com This process often utilizes a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and can be facilitated by catalysts. In the context of terminal alkynes, bases or transition metal catalysts can be employed to achieve deuteration at the acetylenic carbon. mdpi.com While methods using strong bases like butyllithium (B86547) (BuLi) or Grignard reagents exist, milder conditions using triethylamine (B128534) (NEt₃) in D₂O/THF or potassium carbonate in D₂O and acetonitrile (B52724) have also been reported. mdpi.comresearchgate.net

For arylacetylenes, achieving selective deuteration on the aromatic ring via direct exchange is challenging and often requires directing groups or specific catalysts to control regioselectivity. Transition-metal-catalyzed HDE has emerged as a powerful tool, with metals like iridium, rhodium, ruthenium, and palladium showing significant activity. thieme-connect.com Iridium complexes, in particular, are effective for HDE reactions using D₂ gas as the deuterium source. thieme-connect.com

Precursor-Based Deuteration Routes

A more common and controlled approach to synthesizing specifically labeled compounds like Phenyl-D5-acetylene involves building the molecule from pre-deuterated starting materials. This ensures the precise placement and high incorporation of deuterium atoms.

From Deuterated Halogenated Styrenes: One established pathway to this compound begins with perdeuterated benzene (B151609) (Benzene-d6). The synthesis proceeds through several key intermediates. Benzene-d6 is first brominated to produce Bromobenzene-d5. This is then used to generate Phenyl-d5-ethylene (Styrene-d5). Subsequent bromination of the styrene (B11656) derivative yields a dibromide, which upon dehydrohalogenation, a type of elimination reaction, produces the desired this compound. preprints.org

From Deuterated Phenylpropiolic Acid Analogs: Deuterated phenylpropiolic acids can also serve as precursors. For instance, an internal alkyne like phenylpropiolic acid can undergo catalytic transfer deuteration to introduce deuterium atoms. marquette.edu The synthesis of various deuterated phenylpropionic acid derivatives has been documented, which can be further manipulated to yield the target arylacetylene. marquette.edu

Organometallic Catalysis in Deuterated Arylacetylene Synthesis

Organometallic catalysis is fundamental to the synthesis of arylacetylenes, including their deuterated variants. Cross-coupling reactions, in particular, provide efficient and versatile methods for forming the crucial carbon-carbon bond between the aromatic ring and the acetylene (B1199291) unit.

Palladium-Catalyzed Cross-Coupling Reactions for C(aryl)-C(alkynyl) Bond Formation (e.g., Sonogashira-Type Couplings for Deuterated Derivatives)

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes. acs.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net

For the synthesis of this compound, a potential and widely applicable route is the Sonogashira coupling of a deuterated aryl halide, such as Iodobenzene-d5 or Bromobenzene-d5, with a suitable acetylene source. The reaction proceeds under mild conditions that help preserve the deuterium labeling pattern. nih.gov Recent advancements have also explored carbonylative Sonogashira couplings using deuterated aryl thianthrenium salts, which successfully yield deuterated alkynyl ketones. nih.gov The efficiency of the Sonogashira reaction can be influenced by the electronic properties and steric bulk of the substituents on both the aryl halide and the alkyne. acs.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Arylalkyne Synthesis

| Aryl Source | Alkyne Partner | Catalyst System | Product Type | Reference |

| Aryl Bromides | Phenylacetylene (B144264) | Pd/PR₃, CuI | Tolanes | acs.org |

| Aryl Thianthrenium Salt-d5 | Arylalkyne | Pd(OAc)₂, Xantphos, CO | Deuterated Alkynyl Ketone | nih.gov |

| Aryl Chlorides | Phenylacetylene | [{Pd(μ-OH)Cl(NHC)}₂] | 1,2-Diarylacetylenes | preprints.org |

Alternative Transition Metal-Mediated Syntheses of Deuterated Alkynes

While palladium is the most common catalyst for Sonogashira-type reactions, other transition metals have been explored for the synthesis and deuteration of alkynes.

Copper: Copper catalysis is well-established for various alkyne transformations. Air-stable copper(I) complexes have been reported to effectively catalyze the deuteration of terminal alkynes using deuterated solvents. mdpi.com Copper-catalyzed transfer deuteration can also reduce aryl alkynes to fully deuterated alkanes, using deuterated alcohols or silanes as the deuterium source. marquette.eduacs.orgnih.gov These reactions often proceed with high levels of deuterium incorporation. marquette.edu

Iridium and Rhodium: Iridium-based catalysts are highly effective for hydrogen isotope exchange reactions and can be used for the transfer deuteration of alkynes. marquette.edu For example, an iridium pincer complex can facilitate the deuteration of unsaturated carbon-carbon bonds using deuterated ethanol (B145695) as the source. marquette.edu Mechanistic studies involving iridium have shown the formation of Ir-D species, which are key to the deuteration process. ethz.ch Rhodium complexes have also been studied for reactions involving alkynes, such as double hydroalkoxylation. uq.edu.au

Other Metals: Research continues to explore a broader range of metals for these transformations. thieme-connect.com Ruthenium complexes have shown high activity in the deuteration of terminal alkynes, and silver salts have been used as simple catalysts for the same purpose. mdpi.com The exploration of earth-abundant metals like iron and cobalt is also an active area of research. thieme-connect.com

Table 2: Alternative Catalytic Systems for Alkyne Deuteration/Synthesis

| Metal Catalyst | Reaction Type | Deuterium Source / Reagent | Substrate | Reference |

| Copper(I) | Direct Deuteration | Acetone-d6 | Terminal Alkynes | mdpi.com |

| Copper | Transfer Deuteration | d⁸-2-propanol / (EtO)₃SiD | Aryl Alkynes | marquette.edu |

| Iridium | Transfer Deuteration | C₂D₅OD | Diphenylacetylene | marquette.edu |

| Ruthenium(II) | Direct Deuteration | Not specified | Terminal Alkynes | mdpi.com |

| Silver(I) | Direct Deuteration | D₂O | Terminal Alkynes | researchgate.net |

Elucidation of Reaction Mechanisms and Dynamics Involving Deuterated Phenyl Radicals

Crossed Molecular Beam Investigations of Phenyl-D5 Radical Reactions

Crossed molecular beam experiments allow for the study of single-collision events under well-defined conditions, providing a deep understanding of reaction dynamics. By crossing a beam of Phenyl-D5 radicals with a beam of a target molecule, researchers can analyze the resulting products and their scattering dynamics to map out potential energy surfaces and reaction mechanisms.

The Phenyl-D5 radical exhibits rich and complex reactivity with a range of unsaturated hydrocarbons. These studies are crucial for understanding the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant in combustion chemistry and astrochemistry.

The reaction between the Phenyl-D5 radical (C₆D₅) and vinylacetylene (CH₂=CH-C≡CH) has been investigated to understand the formation of naphthalene (B1677914). nih.gov Experimental results, combined with electronic structure calculations, reveal a barrierless route to naphthalene formation, which is significant for the synthesis of PAHs in cold molecular clouds. nih.gov

The reaction is initiated by the addition of the phenyl radical to the terminal carbon atoms of the vinylacetylene molecule. nih.gov This addition can occur at either the vinyl or the acetylene (B1199291) group, leading to different radical intermediates. nih.gov A key finding is that the addition to the vinyl group can proceed through a van der Waals complex and a submerged barrier, making it a viable pathway at low temperatures. nih.govannualreviews.org

A crucial aspect of these studies is the analysis of atomic loss from the reaction intermediates. In the reaction of C₆D₅ with vinylacetylene, the loss of a hydrogen atom (H) is the dominant channel, leading to the formation of a C₁₀H₃D₅ product. nih.govannualreviews.org The observation that the rate of hydrogen atom loss is nearly identical in both the C₆H₅ + vinylacetylene and C₆D₅ + vinylacetylene reactions strongly indicates that the ejected hydrogen atom originates from the vinylacetylene molecule, not the phenyl ring. nih.govosti.gov This provides direct evidence for the formation of a naphthalene-d5 isotopologue.

Table 1: Key Parameters in the Reaction of Phenyl-D5 Radical with Vinylacetylene

| Parameter | Value/Observation | Reference |

| Primary Product | Naphthalene-d5 | nih.gov |

| Key Intermediate | C₁₀H₄D₅ radical | nih.gov |

| Dominant Loss Channel | Hydrogen atom (H) loss | nih.govannualreviews.org |

| Origin of Lost Atom | Vinylacetylene | nih.govosti.gov |

| Entrance Channel | Barrierless for addition to vinyl group | nih.govannualreviews.org |

The reaction of the D5-phenyl radical (C₆D₅) with phenylacetylene (B144264) (C₆H₅CCH) has been studied at a collision energy of approximately 121 kJ mol⁻¹ using crossed molecular beam techniques. yangtaolab.comuhmreactiondynamics.org This reaction proceeds through an indirect mechanism, initiated by the addition of the C₆D₅ radical to the ortho, meta, or para positions of the phenyl ring of the phenylacetylene molecule. yangtaolab.comuhmreactiondynamics.org This addition step involves small energy barriers of about 5–11 kJ mol⁻¹. yangtaolab.comuhmreactiondynamics.org

The resulting C₁₄D₅H₆ collision complexes are sufficiently long-lived to be detected and subsequently decompose via atomic hydrogen elimination. yangtaolab.comuhmreactiondynamics.org This decomposition leads to the formation of 2-ethynylbiphenyl-d5, 3-ethynylbiphenyl-d5, and 4-ethynylbiphenyl-d5. yangtaolab.com The elimination of the hydrogen atom occurs through tight exit transition states located 34 to 47 kJ mol⁻¹ above the separated products. yangtaolab.comuhmreactiondynamics.org

Significantly, no atomic deuterium (B1214612) loss was observed in these experiments. yangtaolab.com This finding demonstrates that the cyclization to form phenanthrene, which would necessitate a D-atom loss from the C₆D₅ moiety, is not a favored pathway under these conditions. yangtaolab.comrsc.org The reaction is characterized as a phenyl addition–hydrogen elimination mechanism, leading to the exoergic formation of various ethynylbiphenyl isomers by 25–38 kJ mol⁻¹. uhmreactiondynamics.org

Table 2: Energetics of the D5-Phenyl Radical Reaction with Phenylacetylene

| Reaction Step | Energy Barrier (kJ mol⁻¹) | Product Formed | Overall Reaction Energy (kJ mol⁻¹) | Reference |

| Phenyl addition to ortho/meta/para position | 5–11 | C₁₄D₅H₆ adduct | - | yangtaolab.comuhmreactiondynamics.org |

| H-atom elimination from adduct | 34–47 | Ethynylbiphenyl-d5 isomers | -25 to -38 | yangtaolab.comuhmreactiondynamics.org |

Crossed molecular beam studies of the reaction between the D5-phenyl radical (C₆D₅) and diacetylene (C₄H₂) at a collision energy of 46 kJ mol⁻¹ reveal an indirect reaction mechanism. uhmreactiondynamics.orgrsc.orgrsc.org The reaction is initiated by the addition of the phenyl radical's radical center to the C1 carbon atom of the diacetylene molecule. uhmreactiondynamics.orgrsc.orgrsc.org This initial step proceeds over a small entrance barrier of 4 kJ mol⁻¹, leading to the formation of a long-lived doublet radical intermediate. uhmreactiondynamics.orgrsc.orgrsc.org

The use of the D5-phenyl radical helps confirm that the lost atom is indeed hydrogen from the diacetylene molecule, solidifying the proposed mechanism for the formation of phenyl-containing acetylenic compounds in environments like combustion flames. uhmreactiondynamics.org

Table 3: Reaction Dynamics of D5-Phenyl Radical with Diacetylene

| Parameter | Value (kJ mol⁻¹) | Reference |

| Collision Energy | 46 | uhmreactiondynamics.orgrsc.org |

| Entrance Barrier | 4 | uhmreactiondynamics.orgrsc.orgrsc.org |

| Exit Transition State Barrier | 20–21 | uhmreactiondynamics.orgrsc.org |

| Overall Reaction Exothermicity (Computational) | 44 ± 10 | uhmreactiondynamics.orgrsc.org |

| Overall Reaction Exothermicity (Experimental) | 49 ± 26 | uhmreactiondynamics.orgrsc.org |

The reactions of phenyl and D5-phenyl radicals with various C₄H₆ isomers, such as 1,2-butadiene (B1212224) and 1,3-butadiene (B125203), have been investigated to understand the formation of more complex hydrocarbons. uhmreactiondynamics.orgresearchgate.netosti.gov

In the reaction with 1,2-butadiene at a collision energy of about 52 kJ mol⁻¹, the phenyl radical adds to the C1 or C3 carbon atom. researchgate.netosti.gov The initial collision complex then isomerizes through a phenyl group migration to the C2 carbon. The resulting intermediate decomposes by emitting a hydrogen atom from the methyl group of the 1,2-butadiene moiety, leading to the formation of 2-phenyl-1,3-butadiene. uhmreactiondynamics.orgosti.gov This reaction is exoergic by -72 ± 10 kJ mol⁻¹. uhmreactiondynamics.org The use of the D5-phenyl radical confirms that the hydrogen atom is lost from the butadiene reactant. uhmreactiondynamics.org

The reaction with 1,3-butadiene also proceeds via the addition of the phenyl radical to the hydrocarbon. uhmreactiondynamics.org Studies with D5-phenyl radicals and partially deuterated 1,3-butadiene have shown that hydrogen atom loss can occur from both the phenyl ring and the 1,3-butadiene molecule, leading to the formation of 1,4-dihydronaphthalene. uhmreactiondynamics.org Specifically, experiments indicated that approximately 58% of the hydrogen loss originates from the phenyl group, while about 32% comes from the C1/C4 positions of the 1,3-butadiene. uhmreactiondynamics.org

Similarly, in reactions with propene, the D5-phenyl radical was used to distinguish between different reaction channels. uhmreactiondynamics.orgrsc.org The reaction proceeds via addition to the CH₂ unit of propene, forming C₉H₁₀D₅ isomers through competing methyl group and atomic hydrogen loss pathways. uhmreactiondynamics.orgrsc.org

The strategic use of deuterium labeling in the phenyl radical (C₆D₅) is a powerful tool for elucidating the mechanistic details of radical reactions. acs.org By replacing hydrogen with deuterium on the phenyl ring, it becomes possible to distinguish between hydrogen atoms from the phenyl radical and those from the hydrocarbon reactant.

In the reactions of C₆D₅ with hydrocarbons like vinylacetylene and 1,2-butadiene, the predominant or exclusive loss of a hydrogen atom (H) instead of a deuterium atom (D) provides unambiguous evidence that the bond cleavage occurs on the hydrocarbon reactant. nih.govuhmreactiondynamics.org For instance, in the vinylacetylene reaction, observing only H-atom loss confirms that the phenyl ring remains intact during the formation of the naphthalene core. nih.govosti.gov

Conversely, in the reaction with 1,3-butadiene, the detection of both H and D atom loss channels (in separate experiments with D5-phenyl and deuterated butadiene) allows for the quantification of the relative importance of different H-atom abstraction sites. uhmreactiondynamics.org This level of detail is critical for validating theoretical models of potential energy surfaces and for understanding the branching ratios of competing reaction pathways. uhmreactiondynamics.orgrsc.org The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, also influences the reaction dynamics and product distributions, further highlighting the utility of isotopic substitution in these studies. acs.org

Deuterated Phenyl Radical Interactions with Unsaturated Hydrocarbons

Quantum Chemical and Computational Mechanistic Studies

Computational chemistry plays a pivotal role in complementing experimental studies by providing a detailed, atomistic view of reaction processes. For deuterated systems involving phenyl radicals, quantum chemical methods are indispensable for understanding the intricate details of their reactivity.

A potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a system as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES acts as a landscape, guiding the transformation of reactants into products through various transition states and intermediates. libretexts.org Mapping the PES is crucial for understanding reaction dynamics and predicting outcomes. numberanalytics.com

In the context of deuterated phenyl radicals, computational methods are used to construct the PES for their reactions with other molecules. For instance, in the reaction of the D5-phenyl radical with diacetylene, computational studies have been instrumental in mapping out the reaction pathway. uhmreactiondynamics.org These studies reveal that the reaction proceeds through the addition of the phenyl radical to a carbon atom of the other reactant, forming a temporary, unstable intermediate. uhmreactiondynamics.orgvulcanchem.com The PES mapping shows that this initial addition step may have a small energy barrier. uhmreactiondynamics.org

The use of deuterated reactants like the D5-phenyl radical is particularly insightful. For example, in the reaction with vinylacetylene, computational analysis of the PES, combined with experimental data, helps to distinguish between different possible reaction pathways by tracking the position of the deuterium atoms in the final products. nih.gov This allows researchers to determine which atoms are eliminated during the reaction, providing clear evidence for the operating mechanism. nih.gov

Key Features of PES for Deuterated Phenyl Radical Reactions:

| Feature | Description | Example System |

| Reactants | The starting materials of the reaction. | D5-phenyl radical (C6D5) + Acetylene (C2H2) vulcanchem.com |

| Intermediates | Short-lived, higher-energy species formed during the reaction. | A bound doublet radical intermediate formed from the addition of C6D5 to C2H2. uhmreactiondynamics.org |

| Transition States | The highest energy point along the reaction coordinate between reactants/intermediates and products. | A tight exit transition state leading to product formation. uhmreactiondynamics.orgvulcanchem.com |

| Products | The final, stable molecules formed. | Phenylacetylene + Deuterium atom vulcanchem.com |

This table provides a generalized representation of features on a potential energy surface for reactions involving deuterated phenyl radicals.

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. It assumes that the rate of reaction is determined by the rate at which reacting molecules pass through a high-energy configuration known as the transition state. researchgate.net For complex reactions with multiple steps and intermediates, TST is often combined with a master equation (ME) analysis. rsc.org The ME is a set of differential equations that describe the time evolution of the population of each chemical species involved in the reaction network. wikipedia.orguq.edu.au

In the study of deuterated phenyl radical reactions, TST and ME analysis are crucial for predicting reaction rates and the distribution of different products (product branching). For example, in the reaction of the phenyl radical with ethylene, TST calculations have been used to determine the rate constants for all the elementary reaction steps. acs.org These calculations, when incorporated into an RRKM/ME model, can predict the temperature and pressure dependence of the reaction, showing how the yields of different products, like styrene (B11656), change under various conditions. acs.org

The use of deuterated species provides a stringent test for these theoretical models. For instance, in the reaction of the phenyl radical with toluene (B28343), a strong kinetic isotope effect is observed when toluene is replaced with its deuterated version (C7D8). emory.edu TST calculations, with minor adjustments to the theoretically predicted energy barriers, can successfully reproduce the experimental rate constants for both the normal and deuterated reactions. emory.edu This agreement between theory and experiment validates the accuracy of the computational model and our understanding of the reaction mechanism. emory.edu

Example of TST/ME Application: Phenyl Radical + Toluene Reaction emory.edu

| Reactant | Experimental Rate Constant Expression (cm³/mol·s) | Theoretical Approach |

| Toluene (C7H8) | (2.08 ± 0.11) × 10¹¹ exp[-(1027 ± 35)/T] | TST with adjusted barriers |

| Deuterated Toluene (C7D8) | (2.27 ± 0.43) × 10¹¹ exp[-(1340 ± 64)/T] | TST with adjusted barriers |

This table showcases the experimentally determined rate constants for the reaction of the phenyl radical with normal and deuterated toluene, which were successfully modeled using Transition State Theory.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. frontiersin.org It offers a good balance between computational cost and accuracy, making it suitable for studying the large and complex systems often involved in chemical reactions. frontiersin.org DFT is particularly useful for determining the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. researchgate.net

Applications of DFT in Studying Deuterated Reactions:

Calculation of Reaction Barriers: Determining the energy needed to initiate a reaction. emory.edu

Identification of Stable Intermediates: Locating energy minima on the potential energy surface.

Investigation of Isotope Effects: Understanding how deuteration affects reaction rates and mechanisms. emory.edunih.gov

Mechanisms of Polycyclic Aromatic Hydrocarbon (PAH) Formation in Extreme Environments

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules containing multiple fused aromatic rings. Their formation is of great interest in fields like combustion chemistry and astrochemistry, as they are precursors to soot and have been detected in the interstellar medium. vulcanchem.comuoa.gr The mechanisms of PAH formation are complex and often involve radical species like the phenyl radical.

The Hydrogen Abstraction Acetylene Addition (HACA) mechanism is a widely accepted model for the growth of PAH molecules in high-temperature environments. acs.orgresearchgate.net The process begins with the abstraction of a hydrogen atom from an aromatic molecule, creating an aromatic radical. acs.org This radical then reacts with acetylene (C2H2), a common species in combustion flames, leading to the addition of a two-carbon unit. acs.org Subsequent cyclization and aromatization steps result in the formation of a larger PAH. acs.org

The use of deuterated probes, such as deuterated phenyl radicals, is invaluable for studying the HACA mechanism. By tracking the deuterium atoms, researchers can confirm the sequence of events and the specific pathways involved in PAH growth. For example, the reaction of phenyl radicals with two acetylene molecules has been experimentally confirmed to produce naphthalene, a two-ring PAH, providing direct evidence for the HACA mechanism. acs.org

While the classical HACA mechanism is crucial in high-temperature environments like combustion flames, it often involves significant energy barriers, making it less favorable in cold interstellar clouds. uoa.gracs.org However, variations of this mechanism and other related pathways are being explored to explain PAH formation under different conditions. annualreviews.org

A related mechanism for hydrocarbon growth is the Hydrogen Abstraction Phenylacetylene-Addition (HAPaA) mechanism. This pathway is particularly relevant for the growth of larger PAHs once an initial aromatic ring with an acetylene side chain, like phenylacetylene, has been formed. Similar to HACA, it involves the abstraction of a hydrogen atom, followed by the addition of another molecule.

Crossed molecular beam experiments, often utilizing deuterated species like the D5-phenyl radical, have provided detailed insights into the dynamics of such addition reactions. pnas.org For instance, the reaction of the phenyl radical with vinylacetylene has been shown to produce naphthalene. pnas.org The use of D5-phenyl radicals in these experiments helps to elucidate the specific reaction dynamics, such as which hydrogen (or deuterium) atom is eliminated during the formation of the new aromatic ring. nih.gov These studies have revealed that such reactions can proceed without a significant energy barrier, making them viable even at the low temperatures found in some astrophysical environments. annualreviews.orgpnas.org

The combination of experimental studies using deuterated probes and sophisticated computational modeling continues to refine our understanding of these complex hydrocarbon growth mechanisms, from the initial radical additions to the formation of large and intricate PAH structures. uhmreactiondynamics.org

Isotopic Effects on Reaction Branching Ratios and Product Distributions in Combustion and Astrochemistry

The substitution of hydrogen with its heavier isotope, deuterium, in phenyl radicals and their reaction partners provides a powerful tool for elucidating the intricate details of reaction mechanisms in environments as diverse as high-temperature combustion flames and the cold, diffuse interstellar medium. The change in mass upon isotopic substitution leads to differences in zero-point energies of bonds involving the isotope, which in turn can influence reaction rates and the relative yields of different product channels, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org These effects are particularly pronounced for hydrogen and deuterium due to their large relative mass difference. libretexts.org Studying these isotopic effects allows researchers to trace the fate of specific atoms through a reaction and to gain deeper insights into the transition states and intermediates involved.

In the context of combustion chemistry, understanding the reactions of phenyl radicals (C₆H₅) is crucial as they are key intermediates in the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot. vulcanchem.comuhmreactiondynamics.org Similarly, in astrochemistry, these reactions are thought to contribute to the synthesis of complex organic molecules observed in interstellar clouds and circumstellar envelopes. uhmreactiondynamics.organnualreviews.org Deuterated variants, such as the D5-phenyl radical (C₆D₅), serve as invaluable probes in these studies. uhmreactiondynamics.org

Detailed Research Findings:

Crossed molecular beam experiments, often coupled with theoretical calculations, have been instrumental in revealing the influence of isotopic substitution on reaction dynamics. These experiments allow for the study of single-collision events under well-defined conditions, providing a clear window into the fundamental reaction steps.

The reaction of phenyl radicals with 1,3-butadiene is another well-studied system where isotopic labeling has provided key insights. Experiments using partially deuterated reactants have shown that hydrogen atom loss can occur from both the phenyl ring and the 1,3-butadiene molecule, leading to the formation of at least two structural isomers of C₁₀H₁₀. uhmreactiondynamics.orgosti.gov By comparing the results from reactions with fully hydrogenated species to those with deuterated phenyl radicals (C₆D₅) or deuterated 1,3-butadiene, researchers can quantify the contribution of each reactant to the hydrogen atom loss channel. uhmreactiondynamics.org For example, in the reaction of the phenyl radical with 1,3-butadiene, the intensity of hydrogen loss from the partially deuterated system was found to be 58 ± 15% of that from the fully hydrogenated system, indicating a significant contribution from the phenyl ring. uhmreactiondynamics.org

Similarly, in the reaction of the D5-phenyl radical with phenylacetylene, studies have shown that the reaction proceeds via the addition of the D5-phenyl radical to the phenyl ring of phenylacetylene. uhmreactiondynamics.orgosti.gov The resulting adduct then undergoes hydrogen elimination, leading to the formation of various ethynylbiphenyl isomers. uhmreactiondynamics.orgosti.gov Notably, no deuterium atom loss was observed, which provides crucial information about the reaction mechanism and the relative strengths of C-H versus C-D bonds in the transition state. uhmreactiondynamics.org

The absence of a kinetic isotope effect can also be informative. In the reaction of the phenyl radical with ketene (B1206846) and its deuterated isotopomer (CD₂CO), no significant KIE was observed. nih.gov This finding, supported by theoretical calculations, suggests that direct hydrogen abstraction is not the dominant reaction pathway. nih.gov Instead, the reaction likely proceeds through addition of the phenyl radical to the carbon or oxygen atoms of ketene. nih.gov

Data Tables:

The following tables summarize key findings from studies on the reactions of deuterated phenyl radicals, illustrating the impact of isotopic substitution on product formation and branching ratios.

Table 1: Product Branching Ratios in the Reaction of Phenyl Radical with 1,3-Butadiene at a Collision Energy of 55 kJ mol⁻¹

| Reactants | Product | Experimental Branching Ratio (%) | Calculated Statistical Branching Ratio (%) |

| C₆H₅ + C₄H₆ | 1-phenyl-1,3-butadiene (p1) | > 5.7 | 5.7 |

| 2-phenyl-1,3-butadiene (p2) | > 0.8 | 0.8 | |

| 1,4-dihydronaphthalene (p3) | < 93.5 | 93.5 | |

| Data sourced from experimental and computational studies on the reaction dynamics. uhmreactiondynamics.org The experimental values are given as lower or upper limits due to the nature of the detection method. |

Table 2: Isotopic Effects on Product Yields in the Reaction of Phenyl Radical with 1,3-Butadiene

| Reaction | Relative Yield of D-loss Products | Relative Yield of H-loss Products |

| C₆D₅ + C₄H₆ | Decreased by 1-3% | Increased accordingly |

| This table illustrates the kinetic isotope effect where the cleavage of the weaker C-H bond is favored over the stronger C-D bond. uhmreactiondynamics.org |

Table 3: Product Formation in the Reaction of D5-Phenyl Radical with Phenylacetylene

| Reactant System | Observed Products | Unobserved Products |

| C₆D₅ + C₆H₅C₂H | Ethynylbiphenyls (from H-loss) | Phenanthrene (would require D-loss) |

| The selective loss of a hydrogen atom over a deuterium atom highlights the significant kinetic isotope effect in this reaction. uhmreactiondynamics.orgosti.gov |

Spectroscopic Characterization and Analytical Methodologies for Phenyl D5 Acetylene and Its Derivatives

Advanced Vibrational Spectroscopy of Deuterated Alkynes

Vibrational spectroscopy, which measures the energy of molecular vibrations, is highly sensitive to isotopic substitution. The increased mass of deuterium (B1214612) compared to hydrogen leads to significant shifts in the vibrational frequencies of bonds involving these atoms, providing a clear method for their identification and characterization.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules. In the context of Phenyl-D5-acetylene, IR spectroscopy is instrumental in confirming the success of deuteration and in assigning specific vibrational modes.

The substitution of hydrogen with deuterium on the phenyl ring results in predictable shifts in the IR spectrum. The most notable changes are observed in the C-D stretching and bending vibrations compared to the C-H vibrations of non-deuterated phenylacetylene (B144264). Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while the corresponding C-D stretches are expected at significantly lower frequencies, approximately 2250-2300 cm⁻¹, due to the heavier mass of deuterium. Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring (around 750 cm⁻¹ for monosubstituted benzenes), will also shift to lower wavenumbers upon deuteration.

Studies on singly deuterated phenylacetylene (d1-phenylacetylene) have shown that deuteration leads to large isotopic shifts and can significantly alter the intensity of certain absorption bands. For instance, the C≡C stretching vibration, which is observable in phenylacetylene, may decrease in intensity upon deuteration of the molecule. These experimentally observed and computationally predicted shifts are crucial for the precise structural assignment of deuterated alkynes.

While isomerization studies of this compound itself are not widely reported, deuterium labeling is a common technique to probe reaction mechanisms, including isomerization. In such studies, the distinct vibrational frequencies of the deuterated species would allow for the tracking of atomic rearrangements during a chemical transformation.

| Vibrational Mode | Phenylacetylene (Typical Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | N/A |

| Aromatic C-D Stretch | N/A | ~2250-2300 |

| Acetylenic ≡C-H Stretch | ~3300 | ~3300 |

| Acetylenic C≡C Stretch | 2100-2260 | 2100-2260 (with possible minor shifts) |

| Aromatic C-H Out-of-Plane Bend | ~750 | Lower wavenumber than C-H bend |

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon-carbon bonds in this compound.

The most significant application of Raman spectroscopy for deuterated alkynes is in distinguishing between isotopically labeled and unlabeled molecules, especially in complex biological systems. The carbon-carbon triple bond of alkynes gives a strong and sharp signal in a relatively quiet region of the biological Raman spectrum (1800-2600 cm⁻¹). Deuteration of a terminal alkyne (the ≡C-H bond) has been shown to shift the vibrational frequency by approximately 135-148 cm⁻¹ to a lower wavenumber.

For this compound, the deuteration is on the phenyl ring. The primary Raman-active modes that would be affected are the aromatic C-D stretches, which would appear at lower frequencies compared to the C-H stretches of the non-deuterated compound. The C≡C stretching frequency would also be observable and could be used for identification. The ability to create distinct spectral windows for deuterated and non-deuterated species allows for multiplexed imaging and analysis, where the distribution and dynamics of each isotopologue can be tracked simultaneously.

| Vibrational Mode | Phenylacetylene (Typical Raman Shift, cm⁻¹) | This compound (Expected Raman Shift, cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | N/A |

| Aromatic C-D Stretch | N/A | ~2250-2300 |

| Acetylenic ≡C-H Stretch | ~3300 | ~3300 |

| Acetylenic C≡C Stretch | ~2110 | ~2110 (with possible minor shifts) |

High-Resolution Rotational Spectroscopy for Gas-Phase Studies of Deuterated Species

High-resolution rotational spectroscopy, typically conducted in the gas phase using microwave techniques, provides extremely precise information about the geometry and structure of molecules. By measuring the transition frequencies between quantized rotational states, the moments of inertia of a molecule can be determined with high accuracy.

For this compound, which is an asymmetric top molecule, the rotational spectrum would be complex. However, the analysis of this spectrum would yield three principal moments of inertia (Iₐ, Iₑ, Iₑ). Isotopic substitution is a key tool in rotational spectroscopy for determining a molecule's complete structure. By measuring the rotational spectra of different isotopologues (like phenylacetylene and this compound), the atomic coordinates of the substituted atoms can be precisely located within the molecule's principal axis system using Kraitchman's equations.

Studies on deuterated benzenes have successfully used Fourier transform microwave (FTMW) spectroscopy to determine their rotational constants and to investigate the effects of deuterium substitution on the molecular structure. Such studies have concluded that the effect of deuterium substitution on the mean bond lengths is often negligible. A similar approach for this compound would allow for an unambiguous determination of its gas-phase structure and bond lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation in Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and determining the isotopic purity of deuterated compounds. The combination of ¹H, ²H (deuterium), and ¹³C NMR provides a comprehensive analysis of this compound.

To assess the isotopic purity, ¹H NMR is used to quantify the amount of residual, non-deuterated phenylacetylene. The absence or significant reduction of signals in the aromatic region (typically 7.3-7.5 ppm for phenylacetylene) confirms a high degree of deuteration. The integral of any remaining proton signals relative to the integral of the acetylenic proton signal (around 3.0 ppm) can be used to calculate the percentage of deuteration.

²H NMR spectroscopy directly detects the deuterium nuclei. For this compound, the ²H NMR spectrum would show signals in the aromatic region, corresponding to the chemical shifts of the phenyl deuterons. The chemical shifts in ²H NMR are very similar to those in ¹H NMR. This technique is particularly useful for confirming the positions of deuteration and can also be used for quantitative analysis of isotopic abundance.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show six distinct signals for the eight carbon atoms. The carbons of the phenyl ring will show coupling to the attached deuterium atoms (C-D coupling), which can result in multiplets, providing further structural confirmation. The chemical shifts will be similar to those of non-deuterated phenylacetylene.

| Nucleus | Phenylacetylene (Typical Chemical Shift, ppm) | This compound (Expected Chemical Shift, ppm) | Notes |

| ¹H | ~7.3-7.5 (aromatic), ~3.0 (acetylenic) | ~3.0 (acetylenic) | Aromatic signals should be absent or greatly diminished, confirming high isotopic purity. |

| ²H | N/A | ~7.3-7.5 (aromatic) | Directly observes the deuterium nuclei on the phenyl ring. |

| ¹³C | ~132, 129, 128, 122 (aromatic), ~83, 77 (alkyne) | ~132, 129, 128, 122 (aromatic), ~83, 77 (alkyne) | Aromatic carbon signals will exhibit C-D coupling, leading to splitting patterns (e.g., triplets for -CD= groups). The chemical shifts are largely unaffected by deuteration. |

Mass Spectrometric Techniques in Deuterated Compound Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is fundamental in the analysis of deuterated compounds for both structural confirmation and quantitative applications.

In fields like metabolic research and proteomics, stable isotope-labeled compounds, such as this compound, serve as ideal internal standards for accurate quantification by mass spectrometry. This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis.

The principle involves adding a known amount of the deuterated standard (e.g., this compound) to a sample containing the non-deuterated analyte of interest (e.g., phenylacetylene or a metabolite derived from it). The deuterated standard is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. However, it is distinguishable by its higher mass.

For this compound, the molecular weight is 5 units higher than that of phenylacetylene. A mass spectrometer can easily distinguish between the two. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the deuterated internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy, as this ratio corrects for variations in sample recovery and ionization efficiency. This methodology is crucial for reliably quantifying endogenous molecules in complex biological matrices like blood, urine, or cell lysates.

Identification of Reaction Intermediates and Products from Deuterated Reactants

The use of deuterated reactants like this compound is a powerful technique for unraveling reaction mechanisms. The distinct mass and spectroscopic signatures of deuterium allow for the tracing of atoms throughout a chemical transformation, thereby identifying intermediates and final products.

In the context of combustion chemistry and the formation of polycyclic aromatic hydrocarbons (PAHs), the reaction of phenyl radicals with acetylene (B1199291) is a critical area of study. Quantum chemical investigations have shown that the primary reaction pathway involves the electrophilic addition of the phenyl radical to the carbon-carbon triple bond of acetylene. nih.gov This initial addition leads to the formation of a chemically activated C8H7 radical adduct. This adduct can then undergo several isomerization and decomposition pathways. nih.gov

By employing this compound in such reactions, the fate of the phenyl ring can be precisely tracked. For instance, in a reaction with a non-deuterated species, the presence of the D5-phenyl group in intermediates and products can be unequivocally identified through mass spectrometry, which would show a characteristic mass shift. Spectroscopic methods like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would also exhibit distinct isotopic shifts, confirming the incorporation of the deuterated moiety.

Key Intermediates in Phenyl Radical Reactions with Acetylene:

| Intermediate | Structure | Standard Enthalpy of Formation (kcal/mol) |

| C6H5CHCH | Phenylvinyl radical | 94.2 ± 2.0 nih.gov |

| C6H5CCH2 | 1-Phenylvinyl radical | 86.4 ± 2.0 nih.gov |

| o-C6H4C2H3 | o-Ethynylphenyl radical | 95.5 ± 1.8 nih.gov |

This table is based on data for the non-deuterated phenyl radical. In the case of this compound, the phenyl group in these intermediates would be perdeuterated.

The analysis of the final products is equally crucial. Mass spectrometry of reaction mixtures containing this compound can differentiate between products formed from the intact deuterated phenyl ring and those that may have undergone hydrogen-deuterium exchange or other rearrangements. For example, the mass spectrum of phenylacetylene shows a prominent molecular ion peak at m/z 102. researchgate.net In a reaction involving this compound, the corresponding products would exhibit a mass increase of 5 units for each intact D5-phenyl group.

Matrix Isolation Spectroscopy for Transient Species Characterization in Deuterated Systems

Matrix isolation is a powerful technique for the spectroscopic study of highly reactive and short-lived species, such as reaction intermediates and transient molecules. This method involves trapping the species of interest in an inert, solid matrix at cryogenic temperatures (typically a few Kelvin). The inert environment, usually a noble gas like argon or neon, prevents the reactive species from undergoing further reactions, allowing for their detailed spectroscopic characterization.

The photochemistry of aromatic compounds often involves the formation of transient species that are difficult to study under normal conditions. For example, the photolysis of phenyl azides in cryogenic matrices has been shown to produce triplet nitrenes, which are in photoequilibrium with azacycloheptatetraenes. nsf.gov The use of deuterated precursors in such studies can provide deeper insights into the vibrational modes of these transient species.

In the context of this compound, matrix isolation spectroscopy can be employed to study the products of its photolysis or its reactions with other small molecules. Upon irradiation with UV light, this compound isolated in an argon matrix could potentially undergo a variety of transformations, including isomerization or fragmentation. The resulting transient species could then be characterized using techniques like Fourier-transform infrared (FTIR) spectroscopy. The isotopic shifts observed in the vibrational spectra of the deuterated species, when compared to their non-deuterated counterparts, are instrumental in making definitive vibrational assignments.

For instance, a study on the photoreactivity of 1-azidostyrene in an argon matrix revealed the formation of phenyl nitrile ylide and N-phenyl ketenimine upon irradiation. nsf.gov Similar methodologies could be applied to this compound to identify and characterize novel transient species. The IR spectra of these isolated species would exhibit characteristic shifts in the C-D stretching and bending modes compared to the C-H modes of the non-deuterated analogues, aiding in their structural elucidation.

Furthermore, Electron Spin Resonance (ESR) spectroscopy can be coupled with matrix isolation to study radical intermediates. mdpi.com If the reaction of this compound generates radical species, their ESR spectra would provide information about the electronic structure and the environment of the unpaired electron. The hyperfine coupling constants in the ESR spectrum would be altered by the presence of deuterium, providing further structural information.

Applications in Catalysis and Materials Science Utilizing Deuterated Alkynes

Catalytic Transformations Involving Phenyl-D5-acetylene and Related Deuterated Substrates

The use of deuterated compounds, such as this compound, in catalytic transformations provides invaluable insights into reaction mechanisms and allows for the synthesis of selectively labeled molecules. These labeled compounds are crucial tools in various scientific disciplines, from mechanistic studies to enhancing the pharmacokinetic properties of pharmaceuticals. nih.gov

Selective Hydrogenation of Deuterated Arylacetylenes to Deuterated Styrenes

The selective hydrogenation of arylacetylenes to styrenes is a pivotal industrial process, as phenylacetylene (B144264) impurities can poison polymerization catalysts. mdpi.com The use of deuterated arylacetylenes, like this compound, in these reactions allows for the synthesis of deuterated styrenes. This process is often carried out using palladium-based catalysts, which are known for their high selectivity in alkyne hydrogenation. researchgate.net The stronger adsorption of the alkyne on the palladium surface compared to the alkene prevents over-hydrogenation to the corresponding alkane. d-nb.info

Recent studies have focused on developing highly selective and stable catalysts for this transformation. For instance, palladium-lead alloyed catalysts on precipitated calcium carbonate supports have shown superior performance compared to traditional Lindlar catalysts. mdpi.com Furthermore, palladium-based rare earth dual-atomic catalysts have demonstrated high styrene (B11656) selectivity (92%) at complete phenylacetylene conversion. oaepublish.com The use of deuterium (B1214612) gas (D2) in these hydrogenations allows for the incorporation of deuterium atoms into the resulting styrene molecules. masterorganicchemistry.comnih.gov For example, a nanostructured nickel-core–shell catalyst has been shown to effectively catalyze the deuteration of various alkenes under ambient conditions. nih.gov

Deuterium labeling experiments are instrumental in elucidating reaction mechanisms. For example, in a palladium-catalyzed hydroallylation of alkynes, the use of a deuterated alkyne led to scrambling of the deuterium label, supporting a reversible hydrometallation mechanism. rsc.org Similarly, in copper-catalyzed transfer hydrodeuteration, switching between hydrogen and deuterium donors allows for the precise placement of deuterium atoms. nih.gov

Impact of Catalyst Structure and Surface Chemistry on Deuterated Product Selectivity

The structure and surface chemistry of a catalyst play a critical role in determining the selectivity of deuterated products in alkyne hydrogenation. The choice of metal, support, and the presence of promoters or ligands all influence the reaction pathway and, consequently, the distribution and location of deuterium atoms in the final product.

Palladium-based catalysts are widely used for their ability to selectively hydrogenate alkynes to alkenes. researchgate.net The selectivity is often attributed to the stronger adsorption of the alkyne on the Pd surface compared to the alkene, which prevents over-hydrogenation. d-nb.info The addition of a second metal to palladium, creating bimetallic catalysts (e.g., Pd-Au, Pd-Ag, Pd-Cu), can further enhance selectivity. d-nb.inforesearchgate.net For instance, gold is known to improve the selectivity of palladium catalysts in acetylene (B1199291) hydrogenation by inhibiting the re-adsorption of the alkene product. d-nb.info

The catalyst support also significantly impacts performance. For example, TiO2 supported Ni2P nanoparticles have demonstrated high selectivity in the photocatalytic hydrogenation of phenylacetylene to styrene. rsc.org The introduction of phosphorus weakens the adsorption of phenylacetylene, which inhibits over-hydrogenation. rsc.org Similarly, the use of mesoporous carbon as a support for NiCo bimetallic nanoparticles has been shown to be effective in the selective hydrogenation of diphenylacetylene. nih.gov

Kinetic isotope effects (KIEs), which are observed when an atom is replaced by its isotope, provide profound insights into the rate-determining step of a reaction. Extraordinarily large KIEs have been reported in the hydrogenation of styrene and phenylacetylene over Rh-based intermetallic compounds, suggesting that the dissociative adsorption of H2 or D2 is the rate-determining step. tandfonline.com

Organometallic Catalysis in Deuterated Alkyne Functionalization and Polymerization

Organometallic catalysts are instrumental in the functionalization and polymerization of deuterated alkynes, enabling the synthesis of complex molecules and polymers with precisely controlled structures. These catalysts, often featuring transition metals like rhodium, palladium, and nickel, facilitate a wide range of transformations.

In alkyne functionalization, deuteration studies are crucial for elucidating reaction mechanisms. For instance, in the rhodium-catalyzed tandem cyclization of enynes, deuterium labeling experiments helped to propose a mechanism involving a rhodium alkynyl complex. nih.gov Similarly, deuteration studies in palladium-catalyzed hydroarylation reactions suggested that the protodemetalation step involves the O-H bond of a boronic acid. acs.org The use of deuterated reagents, such as D2O, allows for the synthesis of deuterated alkenes and other functionalized molecules. rsc.orgresearchgate.net

Organometallic complexes are also pivotal in the polymerization of deuterated alkynes. Rhodium catalysts, in particular, are effective for the polymerization of phenylacetylene derivatives, leading to highly stereoregular polymers. rsc.org The use of chiral co-catalysts can induce a one-handed helical structure in the resulting polymer. mdpi.com The study of deuterated polymers provides valuable information about polymer structure and dynamics through techniques like neutron scattering. sci-hub.se The synthesis of polymers from deuterated monomers allows for precise control over the location of deuterium atoms, which is essential for these studies. sci-hub.se

The development of well-defined organometallic catalysts supported on surfaces is an active area of research. These heterogeneous catalysts offer advantages in terms of separation and reusability. Understanding the structure of the active sites on these supported catalysts is key to improving their performance in polymerization reactions. acs.org

Deuterated Alkynes in Advanced Polymer and Material Synthesis

Deuterated alkynes serve as unique building blocks in the synthesis of advanced polymers and materials. The substitution of hydrogen with deuterium can subtly alter the physical and electronic properties of the resulting materials, offering a fine-tuning parameter for designing materials with specific characteristics.

Deuterated Phenylacetylenes as Monomers for Conjugated Polymers and Electrically Conductive Materials

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a class of materials with interesting electronic and optical properties. specialchem.com Poly(phenylacetylene) (PPA) and its derivatives are well-studied conjugated polymers due to their stability and processability. rsc.org The polymerization of deuterated phenylacetylenes offers a route to create PPA with modified properties.

The electrical conductivity of conjugated polymers is a key property for their application in electronics. researchgate.net While most polymers are electrical insulators, the π-conjugated system in polymers like PPA allows for the movement of electrons, leading to semiconducting or even conducting behavior upon doping. specialchem.commatmake.com The introduction of deuterium into the polymer backbone can influence these electronic properties. Deuteration has been shown to affect the properties of conjugated polymers used in organic electronics. sci-hub.se

The synthesis of these polymers is often achieved through transition metal catalysis. Rhodium-based catalysts are particularly effective for the polymerization of phenylacetylenes, producing high molecular weight, stereoregular polymers. rsc.org The use of deuterated monomers in these polymerizations allows for the creation of materials where the impact of isotopic substitution on the bulk properties can be systematically studied. For example, the polymerization of p-diethynylbenzene (p-DEB), including its deuterated form, leads to the formation of crosslinked phenylene-containing polymers. mdpi.com

| Polymerization Catalyst | Monomer | Resulting Polymer Property |

| [Rh(nbd)Cl]2-(R)-PEA | 4-dodecyloxy-3,5-bis(hydroxymethyl)phenylacetylene | One-handed helical polyacetylene mdpi.com |

| Rh+(nbd)[(η6-C6H5)B–(C6H5)3] | Phenylacetylenes with porphyrin groups | Good polymer yields mdpi.com |

| [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | Ring-substituted phenylacetylenes | Highly stereoregular, high molar mass poly(phenylacetylene)s rsc.org |

Photo-Initiated Polymerization and Cross-Linking Reactions with Deuterated Acetylene Functionalities (e.g., Thiol-Yne Photochemistry)

Photo-initiated polymerization, or photopolymerization, is a process where light is used to initiate a chain reaction, leading to the formation of a polymer. wiley-vch.de This technique offers excellent spatial and temporal control over the polymerization process. mdpi.com When applied to monomers containing acetylene functionalities, such as in thiol-yne photochemistry, it provides a powerful tool for creating cross-linked polymer networks and functional materials.

The thiol-yne reaction involves the addition of a thiol across a carbon-carbon triple bond. thieme-connect.de This "click" reaction can be initiated by light, often in the presence of a photoinitiator, to generate a thiyl radical. thieme-connect.denih.gov The subsequent chain reaction leads to the formation of a vinyl sulfide, and under certain conditions, a second addition can occur to form a dithioether, resulting in a cross-linked network. thieme-connect.de

The use of deuterated acetylene functionalities in these reactions allows for the synthesis of specifically labeled materials. This can be particularly useful for mechanistic studies. For example, a significant deuterium isotope effect observed when using deuterated chloroform (B151607) as a solvent in a photoinitiated polymerization confirmed the involvement of singlet oxygen in the initiation process. researchgate.net

Development of Deuterated Poly(phenylacetylene) Derivatives for Carbon Precursors and High-Performance Composites

The development of advanced carbon materials and high-performance composites relies on the design of processable polymer precursors that exhibit high thermal stability and char yield upon pyrolysis. Poly(phenylacetylene) (PPA) and its derivatives have been identified as promising candidates for these applications. For instance, silicon-containing poly(arylacetylene) resins demonstrate excellent thermal resistance, with decomposition temperatures exceeding 500-600°C and char yields at 900°C surpassing 85%. mdpi.comresearchgate.net This high conversion to carbon is attributed to the stable, highly crosslinked network that forms during thermal treatment. researchgate.net

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, in the monomer unit—creating, for example, this compound—offers a novel pathway to further enhance these properties. The fundamental principle behind this approach is the superior strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dtic.mil This increased bond strength translates into greater resistance to both thermal and oxidative degradation, a property that can extend the functional lifespan of the polymer. dtic.milresolvemass.ca Research on diketopyrrolopyrrole (DPP)-based conjugated polymers has shown that deuterated versions exhibit slightly higher degradation temperatures compared to their direct protonated analogues. acs.org This enhanced stability is a significant advantage for a carbon precursor, as it can influence the pyrolysis mechanism and the structure of the resulting carbonaceous material. dtic.mil

While direct studies on the pyrolysis of poly(this compound) are not extensively documented, the established principles of deuterated polymers suggest potential benefits. A more thermally robust polymer backbone could lead to a more controlled degradation process, potentially resulting in a higher-quality, more ordered carbon structure. In the realm of high-performance composites, where PPA derivatives are used as matrix materials or as dispersing agents for materials like single-walled carbon nanotubes, enhanced stability is also critical. pku.edu.cn The use of a deuterated PPA matrix could improve the durability and operational lifetime of the composite material, particularly in applications exposed to harsh thermal or oxidative environments. resolvemass.cagoogle.com

The following table illustrates the principle of enhanced thermal stability through deuteration, using data from a study on donor-acceptor conjugated polymers as an example.

Table 1: Comparison of Thermal Degradation Temperatures for Protonated (H) and Deuterated (D) Polymers.

| Polymer Sample | Degradation Temperature (Td at 5% mass loss) | Reference |

|---|---|---|

| H-DPP-T-C2C6C8 (Protonated) | 407.2 °C | acs.org |

| D-DPP-T-C2C6C8 (Deuterated) | 409.1 °C | acs.org |

Isotopic Effects on Polymerization Kinetics and Resulting Material Properties

The replacement of hydrogen with deuterium in a monomer can have a measurable impact on the rate of its polymerization, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org The KIE is quantified as the ratio of the rate constant of the reaction with the light isotope (kH) to that of the heavy isotope (kD). libretexts.org Because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, a greater activation energy is needed to break it, resulting in a slower reaction rate (kH/kD > 1). libretexts.org This is referred to as a primary KIE when the C-H/C-D bond is broken in the rate-determining step of the reaction. For deuterium substitution, primary KIE values are typically in the range of 1 to 8. libretexts.org

In the polymerization of this compound, the C-D bonds are on the phenyl ring and are not directly broken during the chain-growth process. Therefore, any observed KIE would be a secondary effect. libretexts.org Secondary KIEs arise from isotopic substitution at a position adjacent to or near the reacting center and are generally much smaller than primary effects, with typical values around 1.1–1.2. scribd.com These effects are often attributed to changes in hybridization at the reaction center or to hyperconjugation in the transition state. libretexts.org While the effect on the polymerization rate may be modest, the study of KIEs remains a valuable tool for elucidating the mechanisms of organometallic-catalyzed polymerizations, such as the rhodium-catalyzed polymerization of phenylacetylenes. scribd.commdpi.com

Perhaps more significant than the kinetic effects are the impacts of deuteration on the properties of the resulting polymer. Isotopic substitution can subtly alter non-covalent intermolecular interactions, which in turn influences the bulk properties of the material. nih.gov Studies on the conducting polymer poly(3-hexylthiophene) (P3HT) have shown that the location of deuterium substitution has distinct consequences. Deuteration on the polymer backbone was found to change the film crystallinity and morphology, whereas side-chain deuteration did not significantly alter morphology but did decrease electronic coupling and increase electron-phonon coupling. nih.gov Similarly, research on other conjugated polymers has demonstrated that deuteration can affect thermomechanical properties, such as the glass transition temperature, and optoelectronic properties by modifying van der Waals interactions. acs.org For poly(this compound), these findings imply that deuteration of the phenyl side group could be used to fine-tune the solid-state packing, morphology, and ultimately the electronic and optical properties of the final material for advanced applications. google.comnih.gov

Table 2: General Classification of Deuterium Kinetic Isotope Effects (KIE).

| Type of KIE | Description | Typical kH/kD Value Range | Reference |

|---|---|---|---|

| Primary | Isotopic substitution at the bond being broken in the rate-determining step. | > 1 (often 1-8) | libretexts.org |

| Secondary | Isotopic substitution at a site other than the bond being broken. | 0.7 - 1.5 (often ~1.1-1.2 for normal effects) | libretexts.orgscribd.com |

| Inverse | The deuterated compound reacts faster than the protonated one. | < 1 | scribd.com |

Emerging Research Directions and Future Outlook

Phenyl-D5-acetylene in Astrochemical Modeling and Interstellar Chemistry Simulations

The study of the interstellar medium (ISM) involves understanding the complex chemical processes that lead to the formation of a wide array of molecules, some of which are precursors to polycyclic aromatic hydrocarbons (PAHs). uhmreactiondynamics.orgosti.gov Deuterated molecules, such as this compound, serve as critical tools in this research by allowing scientists to trace the pathways of chemical reactions in simulated interstellar environments. vulcanchem.com The distinct mass of deuterium (B1214612) compared to hydrogen enables researchers to follow the fate of specific atoms in reaction products, providing detailed insights into reaction mechanisms. vulcanchem.comuhmreactiondynamics.org

Research using crossed molecular beam experiments has shed light on the reactions of phenyl radicals (C₆H₅) and their deuterated counterparts (C₆D₅) with various unsaturated hydrocarbons, which are crucial for building molecular complexity in the ISM. osti.govannualreviews.org These studies are fundamental to astrochemical models that aim to explain the abundance of complex organic molecules in space. uni-heidelberg.deuni-heidelberg.de

One key area of investigation is the formation of PAHs at the low temperatures characteristic of molecular clouds (around 10 K). nih.govresearchgate.net Reactions involving phenyl-type radicals are considered significant pathways for molecular mass growth. osti.govannualreviews.org For instance, the reaction of the D5-phenyl radical with vinylacetylene has been studied to understand the formation of naphthalene (B1677914) (C₁₀H₈). annualreviews.orgnih.gov These experiments have shown that such reactions can proceed without a barrier, making them viable even in the extreme cold of interstellar space. nih.gov The use of D5-phenyl radicals helps to confirm that the ejected hydrogen atom in the reaction predominantly comes from the vinylacetylene molecule, a crucial detail for understanding the reaction dynamics. osti.govannualreviews.org

Similarly, the reaction between the D5-phenyl radical and diacetylene (C₄H₂) has been investigated to explore the formation of phenyldiacetylene. uhmreactiondynamics.org These experiments, conducted under single-collision conditions, reveal that the reaction proceeds through a long-lived intermediate, which is a significant finding for astrochemical models. uhmreactiondynamics.org The reaction was found to be exoergic, indicating it is a feasible pathway for forming phenyl-containing acetylenic compounds in various environments, including the ISM. vulcanchem.com

The insights gained from these studies are vital for developing more sophisticated chemical models of the ISM. uni-heidelberg.deuni-heidelberg.de By understanding the specific reaction dynamics and the role of deuterated species, scientists can better predict the chemical evolution of interstellar clouds and the origins of molecular complexity in the universe. uni-heidelberg.de

| Reactants | Primary Product(s) | Key Findings | Significance in Astrochemistry |

|---|---|---|---|

| D5-Phenyl radical + Vinylacetylene | Naphthalene | The reaction is barrierless and proceeds via a single collision event, with hydrogen loss primarily from vinylacetylene. annualreviews.orgnih.gov | Provides a low-temperature pathway for the formation of a two-ring PAH in cold molecular clouds. nih.govresearchgate.net |

| D5-Phenyl radical + Diacetylene | Phenyldiacetylene | Reaction proceeds through a long-lived intermediate with an entrance barrier of 4 kJ mol⁻¹. vulcanchem.comuhmreactiondynamics.org The overall reaction is exoergic. uhmreactiondynamics.org | Represents a viable pathway for the formation of phenyl-containing acetylenic compounds in the ISM. vulcanchem.com |

| D5-Phenyl radical + Phenylacetylene (B144264) | Ethynylbiphenyl isomers | The reaction proceeds via an indirect mechanism, forming an adduct. yangtaolab.com Leads to the formation of key PAH precursors. yangtaolab.com | Elucidates the formation of biphenyl-type intermediates in the synthesis of more complex PAHs. yangtaolab.com |

Novel Synthetic Routes for Complex Deuterated Architectures and Multicomponent Systems

The synthesis of complex deuterated molecules is a rapidly advancing field, driven by the demand for isotopically labeled compounds in various scientific disciplines, including mechanistic studies and materials science. acs.org this compound stands as a valuable building block for creating more intricate deuterated organic structures. vulcanchem.com Future research is poised to explore its application in a variety of coupling reactions to generate deuterium-labeled polycyclic aromatic compounds, conjugated systems, and functional materials. vulcanchem.com

A significant area of development is the use of multicomponent reactions (MCRs) to construct complex molecular architectures in a single step from three or more starting materials. nih.govbeilstein-journals.org These reactions are highly efficient and allow for the creation of large libraries of compounds with synthetic ease. nih.govbeilstein-journals.org The application of deuterated reagents in MCRs is a promising strategy for producing a diverse array of deuterium-labeled products. nih.govbeilstein-journals.org

While direct examples of this compound in MCRs are emerging, the principles have been demonstrated with other deuterated building blocks. For example, deuterated aldehydes and isonitriles have been successfully employed in Ugi and Passerini reactions to yield deuterated α-amino amides and α-acyloxy amides, respectively, with good yields and no observed deuterium scrambling. nih.govbeilstein-journals.org These methodologies can be extended to include deuterated alkynes like this compound. The reactivity of the alkyne group makes it a suitable component for various MCRs, including those catalyzed by transition metals like palladium or titanium. rsc.orgnih.gov

Recent advancements have focused on the stereodivergent synthesis of alkenes from alkynes, where the use of D₂O as a deuterium source can produce deuterated alkenes. rsc.org Such methods, when applied to this compound, could lead to precisely deuterated stilbene (B7821643) derivatives and other complex olefinic systems. Furthermore, catalytic transfer hydrodeuteration is an emerging technique for the site-selective and chemo-selective installation of deuterium into small molecules, offering a powerful tool for creating precisely deuterated compounds from alkyne precursors. marquette.edu

The development of more efficient synthetic routes to this compound itself will further facilitate its use as a versatile building block. vulcanchem.com The exploration of its participation in novel MCRs and other advanced synthetic transformations will undoubtedly expand the accessible chemical space of complex deuterated molecules.

| Reaction Type | Deuterated Reagent(s) | Product Class | Key Features |

|---|---|---|---|

| Ugi 3-Component Reaction | Deuterated aldehyde | α-amino amides | No deuterium scrambling observed; >95% deuteration in product from >95% deuterated aldehyde. nih.govbeilstein-journals.org |

| Passerini Reaction | Deuterated isocyanide | α-acyloxy amides | Good yields with no deuterium scrambling. nih.gov Product precipitation can drive the reaction. nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Deuterated isocyanides | Aza-bicyclic molecules | Labeling via deuterated aldehyde is not feasible as the deuterium is lost. nih.govbeilstein-journals.org |

| Titanium-catalyzed Carboamination of Alkynes | Deuterated alkene analogue | α,β-unsaturated imines, α-(iminomethyl)cyclopropanes | Selectivity is under substrate control; kinetic isotope effect influences product ratios. nih.gov |

Advanced Computational Methodologies for Predicting Deuterated System Behavior and Isotopic Fractionation

Computational chemistry provides powerful tools for understanding the behavior of deuterated systems and predicting isotopic fractionation, which is the partitioning of isotopes between different substances or phases. acs.orgucla.edu These methods are essential for interpreting experimental data and for exploring chemical and physical processes where direct measurement is challenging, such as in astrochemical environments or within complex biological systems. uni-heidelberg.defrontiersin.org

Advanced quantum chemical methods, including Møller-Plesset perturbation theory (MP2), coupled-cluster singles and doubles (CCSD), and density functional theory (DFT), are used to model deuterated molecules like this compound. ajchem-a.com These calculations can accurately predict molecular geometries, vibrational frequencies, and rotational constants. ajchem-a.com The substitution of hydrogen with deuterium significantly alters these spectroscopic properties due to the mass difference, and computational models can quantify these changes. ajchem-a.com